molecular formula C24H18O3 B14611651 2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- CAS No. 59931-67-8

2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl-

Cat. No.: B14611651
CAS No.: 59931-67-8
M. Wt: 354.4 g/mol
InChI Key: XDNCSGNIQJORTC-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- is a chemical compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with active methylene compounds under acidic or basic conditions. For instance, the reaction of 4-methoxybenzaldehyde with acetophenone derivatives in the presence of a base such as sodium hydroxide can yield the desired pyranone compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyranone ring or its substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-6-phenethyl-2H-pyran-2-one: Similar structure with a phenethyl group instead of diphenyl.

    4-Methoxy-6-methyl-2H-pyran-2-one: Contains a methyl group instead of diphenyl.

    4-Methoxy-6-phenyl-2H-pyran-2-one: Features a single phenyl group.

Uniqueness

2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties

Properties

CAS No.

59931-67-8

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3,4-diphenylpyran-2-one

InChI

InChI=1S/C24H18O3/c1-26-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)23(24(25)27-22)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

XDNCSGNIQJORTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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